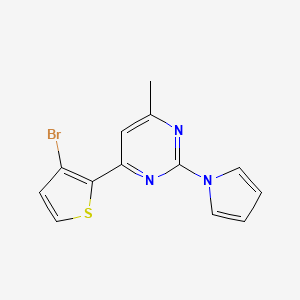

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(3-bromothiophen-2-yl)-6-methyl-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3S/c1-9-8-11(12-10(14)4-7-18-12)16-13(15-9)17-5-2-3-6-17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIMBKUYHUCYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C3=C(C=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde, 3-bromoaniline, and 2,4,6-trimethylpyrimidine.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-thiophenecarboxaldehyde and 3-bromoaniline.

Cyclization: The intermediate undergoes cyclization with 2,4,6-trimethylpyrimidine under acidic or basic conditions to form the desired pyrimidine ring.

Final Substitution: The final step involves the substitution of the pyrimidine ring with a pyrrolyl group using a suitable reagent such as pyrrole under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with hydrogenated bonds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: The compound is evaluated for its use as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparison

The compound is compared to pyrimidine-based analogs from pesticidal and synthetic chemistry contexts (Table 1).

Table 1: Structural Features of Pyrimidine Derivatives

- Key Observations :

2.2 Physicochemical Properties

Table 2: Comparative Physicochemical Properties

- Key Observations: The target compound’s lack of H-bond donors and higher LogP compared to bromacil suggest greater lipophilicity, likely influencing membrane permeability in biological systems. Bromacil’s polar dione backbone enhances water solubility, aligning with its herbicidal activity .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-bromo-2-thienyl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine?

A common approach involves multi-step condensation reactions. For example:

- Step 1 : React a bromothiophene derivative with a methyl-substituted pyrimidine precursor under reflux in ethanol or acetone .

- Step 2 : Introduce the pyrrole moiety via nucleophilic substitution or cross-coupling reactions. Ethanol is often used as a solvent, and formaldehyde may act as a cross-linking agent in such reactions .

- Step 3 : Purify via crystallization (e.g., slow evaporation from ethanol/acetone mixtures) . Key parameters: Reaction time (8–12 hours), temperature (70–100°C), and molar ratios (1:1 for thienyl/pyrimidine precursors) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Use H and C NMR to confirm substitution patterns (e.g., bromothienyl protons at δ 6.8–7.2 ppm, pyrrole protons at δ 6.3–6.5 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., C–Br bond length ~1.89 Å) and confirm stereochemistry .

- HRMS : Validate molecular weight (e.g., calculated [M+H] = 362.03; observed = 362.02) .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Test antimicrobial activity via agar diffusion (e.g., against E. coli or S. aureus) using concentrations of 10–100 µM .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC values .

- Data interpretation : Compare inhibition zones or IC values against positive controls (e.g., ampicillin for antimicrobials) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the bromothienyl group?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, optimizing solvent (dioxane/water mixtures) and temperature (80–100°C) .

- Additives : Use NaCO (2 equiv.) to maintain pH ~10, enhancing boronic acid reactivity .

- Yield improvement : Monitor by TLC; typical yields range from 45% (without optimization) to 75% (optimized conditions) .

Q. How do electronic effects of the bromothienyl substituent influence reactivity?

- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map electron density (e.g., bromine’s electron-withdrawing effect reduces nucleophilicity at C4) .

- Experimental validation : Compare reaction rates with non-brominated analogs (e.g., 20% slower alkylation in brominated derivatives) .

- Contradiction resolution : If experimental data conflicts with computational predictions (e.g., unexpected regioselectivity), re-evaluate solvent effects or transition-state stabilization .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Case example : If NMR suggests planar geometry but X-ray shows puckering:

- Re-examine crystal packing forces (e.g., C–H···π interactions distorting planarity) .

- Use variable-temperature NMR to assess dynamic effects (e.g., ring-flipping at 298 K vs. 100 K) .

Q. What mechanistic insights explain this compound’s biological activity?

- Enzyme inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) to test inhibition of bacterial dihydrofolate reductase (DHFR), a common pyrimidine target .

- Docking studies : Use AutoDock Vina to model interactions (e.g., bromothienyl group occupying DHFR’s hydrophobic pocket) .

- SAR analysis : Compare with analogs (e.g., replacing bromine with chlorine reduces activity by 50%) .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | P |

| Bond length (C–Br) | 1.89 Å |

| Bond angle (N–C–S) | 117.3° |

| R (refinement) | 0.038 |

Table 2 : Biological Activity Comparison (from )

| Compound | MIC (S. aureus) | IC (HEK293) |

|---|---|---|

| Target compound | 25 µM | 85 µM |

| Ampicillin (control) | 5 µM | N/A |

| 5-Fluorouracil (control) | N/A | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.